4-[[3-(Methylsulfinylmethyl)benzoyl]amino]cyclohexane-1-carboxylic acid
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Overview
Description
4-[[3-(Methylsulfinylmethyl)benzoyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a carboxylic acid group and an amide linkage to a benzoyl group, which is further substituted with a methylsulfinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Methylsulfinylmethyl)benzoyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the benzoyl derivative with the methylsulfinylmethyl group, followed by its coupling with cyclohexane-1-carboxylic acid through an amide bond formation reaction. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Methylsulfinylmethyl)benzoyl]amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfinylmethyl group can be further oxidized to a sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product would be the sulfone derivative.
Reduction: The major product would be the corresponding alcohol.
Substitution: Depending on the substituent introduced, various substituted benzoyl derivatives can be obtained.
Scientific Research Applications
4-[[3-(Methylsulfinylmethyl)benzoyl]amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[3-(Methylsulfinylmethyl)benzoyl]amino]cyclohexane-1-carboxylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- **4-[[3-(Methylthio)methyl]benzoyl]amino]cyclohexane-1-carboxylic acid
- **4-[[3-(Methylsulfonyl)methyl]benzoyl]amino]cyclohexane-1-carboxylic acid
Uniqueness
4-[[3-(Methylsulfinylmethyl)benzoyl]amino]cyclohexane-1-carboxylic acid is unique due to the presence of the methylsulfinylmethyl group, which imparts distinct chemical properties such as increased polarity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[[3-(methylsulfinylmethyl)benzoyl]amino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-22(21)10-11-3-2-4-13(9-11)15(18)17-14-7-5-12(6-8-14)16(19)20/h2-4,9,12,14H,5-8,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPYLVDRNCTBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC(=CC=C1)C(=O)NC2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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